

# Fgfr-IN-9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fgfr-IN-9 |           |
| Cat. No.:            | B15577838 | Get Quote |

# In-Depth Technical Guide to Fgfr-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fgfr-IN-9**, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in oncology and drug discovery.

### **Core Compound Information**

**Fgfr-IN-9**, also referred to as compound 19 in associated literature, is a small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.

| Property          | Value        | Source               |
|-------------------|--------------|----------------------|
| CAS Number        | 2649467-65-8 | Commercial Supplier  |
| Molecular Formula | C21H21FN8O3S | Xie, W. et al., 2022 |
| Molecular Weight  | 500.51 g/mol | Xie, W. et al., 2022 |

# **Mechanism of Action and Signaling Pathway**

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating







downstream signaling cascades crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

**Fgfr-IN-9** exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. Key downstream effector proteins, whose phosphorylation is inhibited by **Fgfr-IN-9**, include FGFR substrate 2 (FRS2) and phospholipase C gamma (PLCγ). The inhibition of these pathways ultimately leads to reduced cell proliferation and tumor growth.





Click to download full resolution via product page

FGFR Signaling Pathway and Inhibition by Fgfr-IN-9.



# **In Vitro Efficacy**

**Fgfr-IN-9** has demonstrated potent inhibitory activity against wild-type and mutant FGFR isoforms in enzymatic assays.

| Target                                        | IC50 (nM) |
|-----------------------------------------------|-----------|
| FGFR1                                         | 64.3      |
| FGFR2                                         | 46.7      |
| FGFR3                                         | 29.6      |
| FGFR4 WT                                      | 17.1      |
| FGFR4 V550L                                   | 30.7      |
| Data from commercial supplier MedchemExpress. |           |

The compound has also shown significant anti-proliferative effects in various cancer cell lines.

| Cell Line                                     | IC50 (nM)    |
|-----------------------------------------------|--------------|
| HUH7                                          | 94.7 ± 28.6  |
| Ba/F3 FGFR4 WT                                | 82.5 ± 19.2  |
| Ba/F3 FGFR4 V550L                             | 260.0 ± 50.2 |
| Data from commercial supplier MedchemExpress. |              |

# **In Vivo Antitumor Activity**

In a xenograft mouse model using the HUH7 human hepatocellular carcinoma cell line, **Fgfr-IN-9** exhibited significant antitumor activity.[1]



| Treatment Group | Dosage   | Tumor Growth Inhibition<br>(TGI) |
|-----------------|----------|----------------------------------|
| Fgfr-IN-9       | 45 mg/kg | 81%                              |

Data from Xie, W. et al., 2022.

[1]

# Experimental Protocols In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the in vitro potency of **Fgfr-IN-9** against FGFR kinases.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (kinase domains)
- Poly(Glu, Tyr) 4:1 as substrate
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Fgfr-IN-9 (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of Fgfr-IN-9 in DMSO.
- Add 1  $\mu$ L of the diluted **Fgfr-IN-9** or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 2X enzyme solution in kinase buffer and add 2 μL to each well.



- Prepare a 2X substrate/ATP solution in kinase buffer and add 2 μL to each well to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each Fgfr-IN-9 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

### **Cell Proliferation Assay (MTT or CellTiter-Glo®)**

This protocol outlines a method to assess the anti-proliferative effect of **Fgfr-IN-9** on cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., HUH7, Ba/F3 expressing FGFR constructs)
- · Complete cell culture medium
- Fgfr-IN-9 (serially diluted in culture medium)
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Plate reader

#### Procedure:

• Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.



- Replace the medium with fresh medium containing serial dilutions of Fgfr-IN-9 or DMSO (vehicle control).
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.
- For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
- Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

### In Vivo HUH7 Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of **Fgfr-IN-9** in a mouse xenograft model.[1]

#### Animals:

Female BALB/c nude mice (4-6 weeks old)

#### Procedure:

- Subcutaneously inject 5 x 10<sup>6</sup> HUH7 cells in a mixture of medium and Matrigel into the right flank of each mouse.
- Monitor tumor growth regularly. When the tumors reach a volume of approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer Fgfr-IN-9 orally (e.g., at 45 mg/kg) daily for a specified period (e.g., 21 days). The
  control group receives the vehicle.
- Measure tumor volume and body weight every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

# Foundational & Exploratory





Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of study / mean tumor volume of control group at the end of study)] x 100.





Click to download full resolution via product page

Experimental Workflow for the In Vivo HUH7 Xenograft Model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and Biological Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fgfr-IN-9 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577838#fgfr-in-9-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com